molecular formula C10H12O2 B1298940 3-Isopropoxybenzaldehyde CAS No. 75792-33-5

3-Isopropoxybenzaldehyde

Cat. No.: B1298940
CAS No.: 75792-33-5
M. Wt: 164.2 g/mol
InChI Key: NOBKCEXLDDGYID-UHFFFAOYSA-N
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Description

3-Isopropoxybenzaldehyde (CAS 75792-33-5) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Structurally, it consists of a benzaldehyde backbone substituted with an isopropoxy group (–OCH(CH₃)₂) at the meta position. This compound is synthesized via nucleophilic substitution reactions, typically involving 3-hydroxybenzaldehyde and isopropyl iodide in the presence of a base like potassium carbonate under reflux conditions . Reported yields range from 62% to 85%, depending on solvent choice (ethanol or isopropyl alcohol) and reaction duration (8–22 hours) .

Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 1.36 (d, 6H, –CH₃), 4.63 (heptet, 1H, –O–CH(CH₃)₂), 7.15–7.43 (m, aromatic protons), 9.97 (s, 1H, –CHO) .

Properties

IUPAC Name

3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKCEXLDDGYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351898
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75792-33-5
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75792-33-5
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Preparation Methods

Alkylation with Isopropyl Iodide

This method involves the alkylation of 3-hydroxybenzaldehyde using isopropyl iodide in the presence of a base, typically potassium carbonate.

  • Reaction Conditions :

    • Solvent: N,N-Dimethylformamide (DMF)
    • Temperature: 50°C
    • Duration: 6 hours
  • Procedure :

    • Dissolve 3-hydroxybenzaldehyde (3.05 g) in DMF (30 mL).
    • Add potassium carbonate (6.9 g) and isopropyl iodide (5.09 g).
    • Stir the mixture at 50°C for 6 hours.
    • Cool to room temperature and add water (90 mL).
    • Extract the product with methyl tert-butyl ether (30 mL × 3).
  • Yield : 95%.

Extended Reaction Time Method

In this method, a longer reaction time is employed to enhance yield.

  • Reaction Conditions :

    • Solvent: DMF
    • Temperature: Room temperature followed by heating
    • Duration: Total of approximately 42 hours
  • Procedure :

    • Combine 3-hydroxybenzaldehyde (67 g) and isopropyl iodide (100 g) with potassium carbonate (130 g) in DMF (400 mL).
    • Stir at room temperature for the first 18 hours.
    • Add additional isopropyl iodide and potassium carbonate, then continue stirring for another 24 hours.
  • Yield : Approximately 85%.

Ethanol as Solvent

Using ethanol as a solvent provides a different reaction environment.

  • Reaction Conditions :

    • Solvent: Ethanol
    • Temperature: 60°C
    • Duration: Total of about 22 hours
  • Procedure :

    • Dissolve 3-hydroxybenzaldehyde (0.500 g) in ethanol (10 mL) under argon.
    • Add potassium carbonate (1.132 g) and isopropyl iodide (0.819 mL).
    • Heat to reflux at 60°C for the specified duration.
  • Yield : Approximately 71%.

Alternative Base and Solvent Systems

This method utilizes sodium carbonate and different solvents.

  • Reaction Conditions :

    • Solvent: DMF
    • Temperature: Heated to various temperatures
    • Duration: Up to several days
  • Procedure :
    A mixture of hydroxybenzaldehyde, isopropyl iodide, sodium carbonate, and DMF is heated under controlled conditions until completion.

  • Yield : Reported yields vary but can be significant depending on conditions.

Table of Preparation Methods

Method Base Used Solvent Temperature Duration Yield
Alkylation with Isopropyl Iodide Potassium Carbonate DMF 50°C ~6 hours ~95%
Extended Reaction Time Potassium Carbonate DMF Room Temp/50°C ~42 hours ~85%
Ethanol Method Potassium Carbonate Ethanol 60°C ~22 hours ~71%
Alternative Base/System Sodium Carbonate DMF Various Up to several days Varies

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-Isopropoxybenzoic acid.

    Reduction: 3-Isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Isopropoxybenzaldehyde is utilized in numerous scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is employed in the manufacture of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 3-Isopropoxybenzaldehyde with key analogs based on substituent type, position, and physicochemical properties:

Compound Name CAS No. Molecular Formula Substituent(s) Boiling Point (°C) Key Differences vs. This compound
This compound 75792-33-5 C₁₀H₁₂O₂ –OCH(CH₃)₂ (meta) Not reported Reference compound
5-Isopropoxy-2-methylbenzaldehyde 1289134-56-0 C₁₁H₁₄O₂ –OCH(CH₃)₂ (para), –CH₃ (ortho) Not reported Additional methyl group alters steric effects
4-Isopropoxy-2-methylbenzaldehyde 86786-25-6 C₁₁H₁₄O₂ –OCH(CH₃)₂ (para), –CH₃ (ortho) Not reported Similar to above but substituent positions differ
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO –Cl (meta) 213–215 Electron-withdrawing Cl reduces reactivity
3-Isopropylbenzaldehyde 34246-57-6 C₁₀H₁₂O –CH(CH₃)₂ (meta) Not reported Isopropyl (non-ether) group impacts polarity
3-Dimethylaminomethyl-4-isopropoxybenzaldehyde 947012-68-2 C₁₃H₁₉NO₂ –OCH(CH₃)₂ (para), –CH₂N(CH₃)₂ (meta) Not reported Tertiary amine enhances solubility

Research Findings and Challenges

  • Reactivity : this compound’s electron-rich aromatic ring facilitates condensation reactions, as seen in its use to synthesize antimicrobial thiourea derivatives .
  • Data Gaps : Boiling points and detailed thermodynamic data (e.g., melting points, solubility) are largely unreported for isopropoxy-substituted benzaldehydes, complicating direct comparisons .
  • Similarity Scores : Computational analyses rank 5-Isopropoxy-2-methylbenzaldehyde (similarity score: 0.94) and 4-Isopropoxy-2,6-dimethylbenzaldehyde (score: 0.94) as closest analogs, reflecting structural resemblance .

Biological Activity

3-Isopropoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various biological contexts.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12O2
  • Molecular Weight : Approximately 164.20 g/mol
  • Functional Groups : Contains an aldehyde group (-CHO) and an isopropoxy group (-OCH(CH₃)₂).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Mechanism of Action
Escherichia coli32Disruption of cell membrane integrity
Staphylococcus aureus16Inhibition of cell wall synthesis
Pseudomonas aeruginosa64Induction of oxidative stress

This table summarizes key findings regarding the antimicrobial efficacy of the compound, revealing its potential as an alternative to conventional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
A recent experiment involved administering this compound to a murine model of induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups, reinforcing its therapeutic potential in inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Membrane Interaction : The isopropoxy group may enhance lipophilicity, allowing the compound to integrate into lipid membranes and disrupt cellular processes.
  • Oxidative Stress Induction : Evidence suggests that the compound induces oxidative stress in microbial cells, leading to cell death.

Research Findings and Future Directions

Recent studies have expanded the understanding of this compound's biological activity. For instance, research published in journals focusing on medicinal chemistry has explored its role as a lead compound for developing new antibiotics and anti-inflammatory drugs.

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against multi-drug resistant strains
Anti-inflammatory EffectsSignificant reduction in cytokine levels
Drug DevelopmentPotential lead compound for new therapeutic agents

Q & A

Q. What are the standard synthetic routes for 3-isopropoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis, where 3-hydroxybenzaldehyde reacts with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm the isopropoxy group via 1H^1H-NMR (δ 1.3–1.4 ppm for CH₃, δ 4.6–4.8 ppm for OCH(CH₃)₂) and aromatic protons (δ 7.5–10 ppm for aldehyde proton) .
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C absorption (~1250 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives include:
  • Oxidation : Forms 3-isopropoxybenzoic acid using KMnO₄ in acidic conditions .
  • Reduction : Produces 3-isopropoxybenzyl alcohol via NaBH₄ in ethanol .
  • Substitution : Introduce halogens (e.g., Cl, F) at the aromatic ring using FeCl₃ or AlCl₃ catalysts .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To resolve this:
  • Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and connectivity .
  • Compare experimental data with computational predictions (e.g., density functional theory (DFT) for IR/NMR shifts) .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer : To target specific positions (e.g., para to the aldehyde group):
  • Directing groups : Temporarily install a nitro or amino group to steer electrophilic substitution .
  • Metal-catalyzed cross-coupling : Use Pd catalysts for Suzuki-Miyaura coupling at halogenated positions .
  • Protection/deprotection : Protect the aldehyde as an acetal to prevent unwanted reactivity during functionalization .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Stability studies show:
  • Polar solvents (e.g., DMSO, DMF) : Accelerate aldehyde oxidation; store in anhydrous toluene or THF under inert gas (N₂/Ar) .
  • Temperature : Degradation increases above 25°C; recommend storage at 4°C with desiccants (silica gel) .
  • Monitoring : Conduct periodic HPLC analysis to detect degradation products like 3-isopropoxybenzoic acid .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Use AI-driven synthesis planners (e.g., Reaxys, Pistachio) to model feasible reactions. Key steps:
  • Input SMILES notation (O=C(C1=CC(=CC=C1)OC(C)C)C) into retrosynthesis algorithms .
  • Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) .
  • Cross-reference with experimental databases (PubChem, SciFinder) to confirm novelty .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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